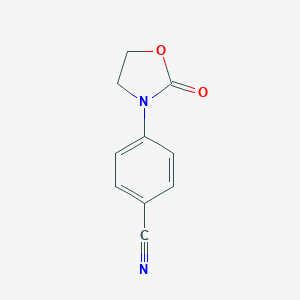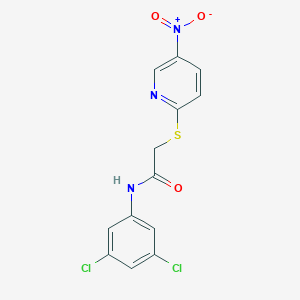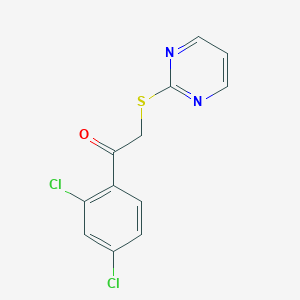![molecular formula C18H21N5O2 B503599 N-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503599.png)
N-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it an interesting subject for study in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting with the preparation of the benzyloxy and ethoxy-substituted benzyl intermediates. These intermediates are then subjected to a series of reactions to introduce the tetrazole ring and the methylamine group. Common reagents used in these reactions include alkyl halides, sodium azide, and various catalysts to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of nitro groups can produce amines.
Scientific Research Applications
N-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors in the body. This binding can inhibit or activate certain biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde: Shares the benzyloxy group but differs in the presence of a methoxy group instead of an ethoxy group.
N-[4-(benzyloxy)phenyl]glycinamide: Contains a benzyloxy group and a glycinamide moiety, showing structural similarities.
Uniqueness
N-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE is unique due to the presence of both the ethoxy and tetrazole groups, which confer specific chemical properties and potential biological activities not found in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H21N5O2 |
|---|---|
Molecular Weight |
339.4g/mol |
IUPAC Name |
N-[(3-ethoxy-4-phenylmethoxyphenyl)methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C18H21N5O2/c1-3-24-17-11-15(12-19-18-20-21-22-23(18)2)9-10-16(17)25-13-14-7-5-4-6-8-14/h4-11H,3,12-13H2,1-2H3,(H,19,20,22) |
InChI Key |
DMRNLQWLIZBCOS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNC2=NN=NN2C)OCC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=NN=NN2C)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl {[5-({2-chloro-6-nitrophenyl}sulfanyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate](/img/structure/B503518.png)
![3-[4-Chloro-3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B503519.png)
![N-(4-chlorophenyl)-N'-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B503520.png)

![6-chloro-2-{4-nitrobenzyl}[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B503524.png)
![3-[2-(diethylamino)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B503525.png)
![N-(1-benzyl-1H-benzimidazol-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B503526.png)

![1-[(5-amino-1-{3-nitrophenyl}-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B503529.png)


![2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B503534.png)
![5-amino-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B503536.png)
![Methyl 1-(4-chlorobenzyl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B503541.png)
